(S)-2-Amino-4-(4-isopropylphenyl)butanoic acid
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Overview
Description
(S)-2-Amino-4-(4-isopropylphenyl)butanoic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of phenylalanine, an essential amino acid, and features an isopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(4-isopropylphenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-isopropylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.
Final Step: The amine is then subjected to a Strecker synthesis or similar method to introduce the amino acid functionality, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of chiral catalysts and advanced separation techniques is crucial for obtaining the desired enantiomer in large quantities.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-4-(4-isopropylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Amino-4-(4-isopropylphenyl)butanoic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of amino acids in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-4-(4-isopropylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, influencing their activity. It may also participate in signaling pathways by binding to receptors and modulating their function.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid with a similar structure but lacking the isopropyl group.
Leucine: Another essential amino acid with a branched-chain structure.
Valine: A branched-chain amino acid similar to leucine but with a different side chain.
Uniqueness
(S)-2-Amino-4-(4-isopropylphenyl)butanoic acid is unique due to the presence of the isopropyl group on the phenyl ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other amino acids and makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
(2S)-2-amino-4-(4-propan-2-ylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-9(2)11-6-3-10(4-7-11)5-8-12(14)13(15)16/h3-4,6-7,9,12H,5,8,14H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
QXTNPVIJOCZFSN-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(C(=O)O)N |
Origin of Product |
United States |
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